1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione
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Overview
Description
1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione is a compound belonging to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione typically involves the condensation of piperazine-2,5-dione with acetyl chloride and 2-methylpropanal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Piperazine-2,5-dione is treated with acetyl chloride in the presence of a base such as triethylamine to form 1-acetylpiperazine-2,5-dione.
- The resulting intermediate is then reacted with 2-methylpropanal under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl or methylpropylidene groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with various functional groups replacing the original ones .
Scientific Research Applications
1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Diketopiperazine: A structurally related compound with similar biological activities.
1-Acetyl-3-benzylidene-piperazine-2,5-dione: Another derivative with distinct substituents.
Cyclodiglycine: A cyclic dipeptide with comparable structural features
Uniqueness: 1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione stands out due to its specific substituents, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
53736-79-1 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-acetyl-3-(2-methylpropylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)4-8-10(15)12(7(3)13)5-9(14)11-8/h4,6H,5H2,1-3H3,(H,11,14) |
InChI Key |
SGPSWHBRDLBSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1C(=O)N(CC(=O)N1)C(=O)C |
Origin of Product |
United States |
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